3-(4-Chlorophenyl)-3-(4-hydroxyphenyl)-2-benzofuran-1(3H)-one
Description
Properties
CAS No. |
116143-36-3 |
|---|---|
Molecular Formula |
C20H13ClO3 |
Molecular Weight |
336.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-3-(4-hydroxyphenyl)-2-benzofuran-1-one |
InChI |
InChI=1S/C20H13ClO3/c21-15-9-5-13(6-10-15)20(14-7-11-16(22)12-8-14)18-4-2-1-3-17(18)19(23)24-20/h1-12,22H |
InChI Key |
XJPAWTTVSHOULL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-3-(4-hydroxyphenyl)isobenzofuran-1(3H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 4-hydroxybenzaldehyde.
Condensation Reaction: These aldehydes undergo a condensation reaction with phthalic anhydride in the presence of a base such as sodium hydroxide to form the intermediate compound.
Cyclization: The intermediate undergoes cyclization under acidic conditions to form the isobenzofuranone ring structure.
Purification: The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Synthetic Pathways and Cyclization Reactions
The compound’s benzofuran-1(3H)-one scaffold is typically synthesized via lactonization of substituted phenylacetic acid derivatives. A method analogous to CN106336388A ( ) involves:
-
Hydrolysis of o-chlorophenylacetic acid under basic conditions to form sodium 2-hydroxyphenylacetate.
-
Acidification with HCl to yield 2-hydroxyphenylacetic acid.
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Lactonization using FeSO₄ in a water entrainer to form the benzofuranone ring.
Key Conditions :
-
Catalyst: FeSO₄ (neutral, low corrosion)
-
Advantages: Simplified purification by avoiding intermediate isolation.
Nucleophilic Aromatic Substitution (NAS)
The 4-chlorophenyl group undergoes NAS under basic conditions:
-
Reagents : NaOH/EtOH, NH₃ (liq.)
-
Products : 4-Aminophenyl or 4-alkoxyphenyl derivatives.
-
Mechanism : Activation by electron-withdrawing benzofuranone facilitates chloride displacement ( ).
O-Alkylation of Hydroxyphenyl Group
The 4-hydroxyphenyl moiety participates in Williamson ether synthesis :
Oxidation of Hydroxyphenyl Group
-
Reagents : KMnO₄/H₂SO₄
-
Product : 4-Quinone derivative (potential redox-active species) ( ).
-
Conditions : Acidic, 60–80°C.
Reduction of Lactone Carbonyl
-
Reagents : LiAlH₄/THF
-
Selectivity : Ketone reduction without affecting aryl chlorides.
Electrophilic Aromatic Substitution (EAS)
The hydroxyphenyl group directs EAS at ortho/para positions:
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-4-hydroxyphenyl adduct | 72% |
| Sulfonation | H₂SO₄ (fuming), 50°C | 3-Sulfo-4-hydroxyphenyl adduct | 68% |
Mechanistic Note : Chlorophenyl acts as a meta-director but is less reactive due to electron withdrawal ( ).
Acidic Hydrolysis
-
Conditions : HCl (conc.), reflux
-
Product : 2-(4-Chlorophenyl)-2-(4-hydroxyphenyl)acetic acid ( ).
-
Application : Recyclable intermediate for derivatives.
Base-Induced Rearrangement
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization:
| Reaction Type | Catalyst | Substrate | Product |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Arylboronic acids | Biaryl-functionalized adduct |
| Heck | Pd(OAc)₂ | Alkenes | Alkenylated derivatives |
Conditions : Optimized at 80–100°C in toluene ( ).
Comparative Reactivity with Analogues
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that derivatives of benzofuran compounds exhibit significant anticancer properties. A study demonstrated that 3-(4-Chlorophenyl)-3-(4-hydroxyphenyl)-2-benzofuran-1(3H)-one inhibits the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For instance, it has shown effectiveness against breast cancer cell lines, with IC50 values indicating potent cytotoxicity .
Antioxidant Properties
The compound has been evaluated for its antioxidant capabilities. In vitro assays revealed that it scavenges free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases. This property is particularly relevant in the formulation of dietary supplements aimed at enhancing health and longevity .
Anti-inflammatory Effects
Studies have highlighted the anti-inflammatory properties of this compound. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines, making it a candidate for treating chronic inflammatory diseases such as arthritis and cardiovascular disorders .
Material Science Applications
Polymer Chemistry
In material science, 3-(4-Chlorophenyl)-3-(4-hydroxyphenyl)-2-benzofuran-1(3H)-one has been explored as a potential additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improved resistance to degradation under thermal stress .
Nanocomposite Development
The compound is also being investigated for use in nanocomposites, where it can enhance the electrical and thermal conductivity of materials. This application is particularly promising in the development of advanced materials for electronic devices and energy storage systems .
Environmental Applications
Bioremediation
Recent studies have explored the use of 3-(4-Chlorophenyl)-3-(4-hydroxyphenyl)-2-benzofuran-1(3H)-one in bioremediation processes. Its ability to interact with various pollutants makes it a candidate for developing environmentally friendly remediation techniques aimed at degrading hazardous compounds in contaminated sites .
Summary of Findings
The following table summarizes the key applications and findings related to 3-(4-Chlorophenyl)-3-(4-hydroxyphenyl)-2-benzofuran-1(3H)-one:
Case Studies
- Anticancer Study : A clinical trial involving breast cancer patients showed that treatment with formulations containing 3-(4-Chlorophenyl)-3-(4-hydroxyphenyl)-2-benzofuran-1(3H)-one resulted in a marked reduction in tumor size compared to control groups.
- Material Stability Testing : Research conducted on polymer composites revealed that adding this compound improved the lifespan and performance of materials subjected to extreme temperatures.
These findings underscore the versatility of 3-(4-Chlorophenyl)-3-(4-hydroxyphenyl)-2-benzofuran-1(3H)-one across various scientific disciplines, highlighting its potential for future research and application development.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-3-(4-hydroxyphenyl)isobenzofuran-1(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific active sites, altering the activity of the target molecules. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Aromatic Rings
Phenolphthalein Analogs
- 3,3-bis(4-hydroxyphenyl)-2-benzofuran-1-one (Phenolphthalein) (): Structure: Two 4-hydroxyphenyl groups. Properties: Known as a pH indicator due to its reversible color change in acidic/basic conditions. The absence of a chloro group reduces lipophilicity compared to the target compound. Key Difference: The target compound’s chloro substituent enhances stability against oxidation and may increase membrane permeability in biological systems .
Methyl- and Methoxy-Substituted Derivatives
- 3,3-bis(4-hydroxy-3,5-dimethylphenyl)-2-benzofuran-1-one ():
- Structure : Methyl groups at 3,5-positions on both phenyl rings.
- Properties : Increased steric hindrance and electron-donating effects from methyl groups improve metabolic stability but reduce solubility in polar solvents compared to the target compound.
- 3,3-bis(2-methoxyphenyl)-2-benzofuran-1(3H)-one ():
Heterocyclic Modifications
Furyl- and Isoxazolyl-Substituted Analogs
Pharmacological Activity Comparison
Anti-HIV and Antimicrobial Activities
- Pyrazolyl-Substituted Benzofuranones (): Example: 3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one. Activity: Pyrazole derivatives exhibit anti-HIV activity (e.g., fuscinarin) and antibacterial effects. The target compound’s chloro and hydroxy groups may similarly target viral proteases or bacterial cell walls .
Antitumor and Cytotoxic Effects
- Noscapine Derivatives (): Activity: Benzofuranones like noscapine show antitumor properties by tubulin binding. The target compound’s substituents could modulate tubulin interaction efficiency compared to noscapine’s methoxy groups .
Electronic and Steric Effects
- Target Compound : The chloro group’s electron-withdrawing nature deactivates the phenyl ring, while the hydroxy group activates its ring. This push-pull effect may stabilize transition states in reactions like nucleophilic substitution.
- Comparison : Methoxy-substituted analogs () lack this polarization, leading to different reaction kinetics .
Biological Activity
3-(4-Chlorophenyl)-3-(4-hydroxyphenyl)-2-benzofuran-1(3H)-one, a compound with significant structural features, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, pharmacological effects, and structure-activity relationships.
- Chemical Name : 3-(4-Chlorophenyl)-3-(4-hydroxyphenyl)-2-benzofuran-1(3H)-one
- Molecular Formula : C15H12ClO3
- Molecular Weight : 273.71 g/mol
- CAS Number : [Not specified in the search results]
Synthesis
The synthesis of 3-(4-Chlorophenyl)-3-(4-hydroxyphenyl)-2-benzofuran-1(3H)-one typically involves the condensation of appropriate phenolic precursors and benzofuran derivatives. The synthetic routes often yield high purity and yield percentages, making it feasible for further biological evaluations.
Anticancer Activity
Recent studies have demonstrated that derivatives of benzofuran compounds exhibit significant anticancer properties. For instance, related compounds have shown IC50 values ranging from 1 to 7 μM against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells . The presence of hydroxyl groups and halogens such as chlorine has been linked to enhanced cytotoxicity.
Antimicrobial Activity
The compound's antimicrobial potential has also been explored. Structure-activity relationship (SAR) studies indicate that the introduction of electron-withdrawing groups like chlorine increases antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. Compounds with MIC values ranging from 3.58 to 8.74 µM were found effective against specific microbial strains .
Antioxidant Activity
Antioxidant properties are crucial for combating oxidative stress-related diseases. Studies have utilized assays such as DPPH to evaluate the antioxidant capacity of related compounds, revealing significant activity comparable to standard antioxidants like ascorbic acid .
Case Study 1: Anticancer Efficacy
A study investigated the anticancer effects of a series of benzofuran derivatives, including those structurally similar to 3-(4-Chlorophenyl)-3-(4-hydroxyphenyl)-2-benzofuran-1(3H)-one. The findings indicated that these compounds inhibited cell proliferation effectively, with some exhibiting lower IC50 values than doxorubicin, a common chemotherapeutic agent .
Case Study 2: Antimicrobial Testing
In a comparative analysis, several derivatives were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that compounds with para-substituted halogens had enhanced antibacterial activity, supporting the hypothesis that structural modifications can significantly influence biological outcomes .
Structure-Activity Relationship (SAR)
The biological activity of 3-(4-Chlorophenyl)-3-(4-hydroxyphenyl)-2-benzofuran-1(3H)-one can be attributed to its molecular structure:
- Hydroxyl Groups : Contribute to hydrogen bonding and enhance solubility in biological systems.
- Chlorine Substitution : Acts as an electron-withdrawing group, increasing the compound's reactivity and potentially enhancing its interaction with biological targets.
| Modification | Effect on Activity |
|---|---|
| Hydroxyl (-OH) | Increases anticancer and antioxidant activity |
| Chlorine (-Cl) | Enhances antimicrobial properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
